N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 4, 6-disubstituted pyrimidines derivatives . These compounds were evaluated as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC) . The synthetic methods, reactivities, and biological applications are described in the literature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocycles : A study by Mahata et al. (2003) discusses the use of related compounds for the synthesis of various heterocycles, highlighting the versatility of these compounds in chemical synthesis (Mahata et al., 2003).
- Efficient Synthesis Methods : A paper by Cobo et al. (2018) presents an efficient synthesis method for highly substituted pyrimidines, which could be relevant for the compound (Cobo et al., 2018).
Biological and Medical Applications
- Adenosine Receptor Affinity : Harden et al. (1991) explore pyrazolo[3,4-d]pyrimidines for their affinity with A1 adenosine receptors, suggesting potential pharmacological applications (Harden et al., 1991).
- Antiviral Activity : Hocková et al. (2003) investigate the antiviral activities of certain pyrimidine derivatives, indicating the potential use of similar compounds in antiviral research (Hocková et al., 2003).
Material Science and Industrial Applications
- Antimicrobial Coatings : El‐Wahab et al. (2015) discuss the use of pyrimidine derivatives as antimicrobial additives in surface coatings and inks, which could be relevant for industrial applications (El‐Wahab et al., 2015).
- Electrochromic Properties : Constantin et al. (2019) investigate the electrochromic properties of polyimides containing pyrimidine units, suggesting potential applications in electronic devices (Constantin et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
6-N-butyl-4-N-(3-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-4-5-14-28(2)23-26-21(25-17-10-9-13-19(15-17)30-3)20-16-24-29(22(20)27-23)18-11-7-6-8-12-18/h6-13,15-16H,4-5,14H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQLKKEGLVYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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